Sniper(abl)-049

Description

BenchChem offers high-quality Sniper(abl)-049 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sniper(abl)-049 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H66N10O8 |

|---|---|

Molecular Weight |

959.1 g/mol |

IUPAC Name |

4-[[4-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

InChI |

InChI=1S/C52H66N10O8/c1-36(2)30-46(58-51(67)48(64)43(53)31-38-8-5-4-6-9-38)50(66)55-20-25-68-26-27-69-28-29-70-35-47(63)62-23-21-61(22-24-62)34-39-12-14-40(15-13-39)49(65)57-42-16-11-37(3)45(32-42)60-52-56-19-17-44(59-52)41-10-7-18-54-33-41/h4-19,32-33,36,43,46,48,64H,20-31,34-35,53H2,1-3H3,(H,55,66)(H,57,65)(H,58,67)(H,56,59,60)/t43-,46+,48+/m1/s1 |

InChI Key |

JBCHWUPJETZFEN-RGTBTGBSSA-N |

Isomeric SMILES |

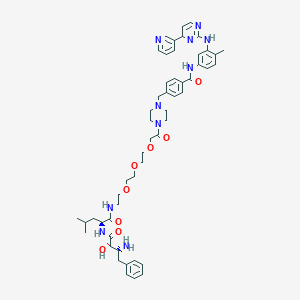

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Sniper(abl)-049 in Chronic Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sniper(abl)-049 is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). As a member of the "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Erasers" (SNIPERs) family, Sniper(abl)-049 offers an alternative therapeutic strategy to traditional tyrosine kinase inhibitors (TKIs) by eliminating the oncogenic protein rather than merely inhibiting its enzymatic activity. This technical guide provides a comprehensive overview of the mechanism of action of Sniper(abl)-049, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action

Sniper(abl)-049 is a heterobifunctional molecule that hijacks the cell's natural protein disposal system to target BCR-ABL for degradation. It is composed of three key components:

-

A BCR-ABL Ligand: Imatinib, a well-established TKI, serves as the warhead that specifically binds to the ATP-binding site of the ABL kinase domain within the BCR-ABL oncoprotein.

-

An E3 Ubiquitin Ligase Ligand: Bestatin is utilized to recruit the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase.

-

A Linker: A polyethylene glycol (PEG) linker connects the imatinib and bestatin moieties, optimizing the formation of a ternary complex between BCR-ABL and the IAP E3 ligase.

The primary mechanism of action involves the Sniper(abl)-049-mediated formation of a ternary complex between the BCR-ABL protein and the IAP E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted degradation leads to the depletion of BCR-ABL protein levels within the cancer cells, thereby abrogating its downstream signaling pathways that drive cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the quantitative data for Sniper(abl)-049 and related compounds from preclinical studies conducted in the K562 human CML cell line.

Table 1: In Vitro Degradation of BCR-ABL Protein

| Compound | ABL Inhibitor | IAP Ligand | Linker | DC50 (μM) in K562 Cells |

| Sniper(abl)-049 | Imatinib | Bestatin | PEG | 100 |

| SNIPER(ABL)-2 | Imatinib | Bestatin | Alkyl | ~100 |

DC50: Concentration required to induce 50% degradation of the target protein.

Table 2: Comparison with Other SNIPER(ABL) Compounds

| Compound | ABL Inhibitor | IAP Ligand | DC50 (μM) in K562 Cells |

| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 |

| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 |

| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 |

| SNIPER(ABL)-020 | Dasatinib | Bestatin | >10 |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 |

| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 |

| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | 0.01 |

Signaling Pathways

The degradation of the BCR-ABL oncoprotein by Sniper(abl)-049 leads to the shutdown of multiple downstream signaling pathways critical for CML cell survival and proliferation.

Caption: BCR-ABL downstream signaling pathways inhibited by Sniper(abl)-049-induced degradation.

Experimental Protocols

Cell Culture

-

Cell Line: K562 (human chronic myeloid leukemia cell line, BCR-ABL positive)

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for BCR-ABL Degradation

This protocol details the assessment of BCR-ABL protein levels following treatment with Sniper(abl)-049.

Caption: Experimental workflow for Western Blot analysis of BCR-ABL degradation.

Detailed Western Blotting Protocol:

-

Cell Treatment: K562 cells were seeded and treated with the desired concentrations of Sniper(abl)-049 or vehicle control (DMSO) for 6 hours.

-

Cell Lysis: Cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on a 4-12% Bis-Tris polyacrylamide gel.

-

Membrane Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for ABL (to detect BCR-ABL). A loading control antibody (e.g., anti-GAPDH or anti-β-tubulin) was also used.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal was visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Analysis: Band intensities were quantified using densitometry software, and BCR-ABL levels were normalized to the loading control.

Cell Viability Assay

A water-soluble tetrazolium salt (WST) assay was likely used to assess the effect of Sniper(abl)-049 on the viability of CML cells.

Detailed Cell Viability Assay Protocol:

-

Cell Seeding: K562 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.

-

Compound Treatment: Cells were treated with various concentrations of Sniper(abl)-049 or vehicle control.

-

Incubation: The plates were incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Reagent Addition: A WST reagent was added to each well, and the plates were incubated for an additional 1-4 hours.

-

Absorbance Reading: The absorbance was measured at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control, and IC50 values (the concentration of compound that inhibits cell growth by 50%) were calculated.

Logical Relationships and Experimental Rationale

The development and characterization of Sniper(abl)-049 follow a logical progression to validate its intended mechanism of action.

Caption: Logical workflow for the validation of Sniper(abl)-049's mechanism of action.

Future Directions and Potential

The development of Sniper(abl)-049 and other BCR-ABL degraders represents a promising therapeutic avenue for CML. Future research should focus on:

-

Improving Potency: While Sniper(abl)-049 demonstrates the feasibility of this approach, more potent degraders, such as SNIPER(ABL)-39, are being developed.

-

Overcoming Resistance: Investigating the efficacy of BCR-ABL degraders against TKI-resistant mutations is a critical area of research.

-

In Vivo Efficacy: Preclinical in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties and anti-tumor activity of these compounds in animal models of CML.

-

Safety and Selectivity: Thoroughly characterizing the off-target effects and overall safety profile of BCR-ABL degraders is essential for their clinical translation.

An In-depth Technical Guide to Sniper(abl)-049: Composition, Mechanism, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-049 is a novel heterobifunctional molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). As a member of the SNIPER (Specific and Non-genetic IAP-dependent Protein Erasers) family, Sniper(abl)-049 leverages the ubiquitin-proteasome system to eliminate the oncogenic protein, offering a potential therapeutic alternative to traditional kinase inhibition. This guide provides a detailed overview of the composition, mechanism of action, and the experimental protocols used to characterize this compound.

Core Composition of Sniper(abl)-049

Sniper(abl)-049 is a chimeric molecule meticulously designed to bridge the target protein, BCR-ABL, with the cellular degradation machinery. Its structure comprises three essential components:

-

A "warhead" for BCR-ABL binding: This function is fulfilled by Imatinib , a well-established ABL kinase inhibitor. Imatinib's role is to selectively bind to the BCR-ABL protein, thereby tethering the entire Sniper(abl)-049 molecule to the intended target.

-

An E3 Ligase-recruiting moiety: To engage the ubiquitin-proteasome system, Sniper(abl)-049 incorporates Bestatin . Bestatin is a ligand for the Inhibitor of Apoptosis Proteins (IAPs), which can function as E3 ubiquitin ligases. By binding to an IAP, Bestatin brings the degradation machinery into close proximity with the BCR-ABL protein.

-

A chemical linker: Connecting Imatinib and Bestatin is a polyethylene glycol (PEG) linker . The linker's length and composition are critical for optimal simultaneous binding of the warhead to BCR-ABL and the ligand to the E3 ligase, facilitating the formation of a productive ternary complex.

The molecular formula of Sniper(abl)-049 is C52H66N10O8, and its molecular weight is 959.14 g/mol .[1]

Mechanism of Action: Targeted Protein Degradation

Sniper(abl)-049 operates through a mechanism known as targeted protein degradation. The process can be visualized as a multi-step pathway:

Figure 1: Mechanism of Action of Sniper(abl)-049. This diagram illustrates the formation of a ternary complex between BCR-ABL, Sniper(abl)-049, and an IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.

Quantitative Data Summary

The efficacy of Sniper(abl)-049 in inducing the degradation of its target protein has been quantified in preclinical studies. The key metric for this activity is the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein in a given cell line.

| Compound | Target Protein | Cell Line | DC50 | Reference |

| Sniper(abl)-049 | BCR-ABL | K562 | 100 μM | [1][2][3][4][5][6] |

Experimental Protocols

The characterization of Sniper(abl)-049 involves a series of well-defined experimental protocols to assess its synthesis, mechanism of action, and cellular effects.

Synthesis of Sniper(abl)-049

The synthesis of Sniper(abl)-049 is a multi-step process involving the conjugation of the Imatinib derivative, the PEG linker, and the Bestatin derivative. While the precise, step-by-step synthesis is proprietary to the developing laboratories, the general workflow can be conceptualized as follows:

Figure 2: Conceptual Synthesis Workflow for Sniper(abl)-049. This diagram outlines the general steps involved in the chemical synthesis of the final Sniper(abl)-049 molecule from its constituent parts.

Western Blotting for BCR-ABL Degradation

To confirm the degradation of the BCR-ABL protein, Western blotting is the primary method employed.

1. Cell Culture and Treatment:

-

K562 cells, a human CML cell line that endogenously expresses the BCR-ABL protein, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in appropriate culture plates and treated with varying concentrations of Sniper(abl)-049 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

-

After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

-

The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay to ensure equal protein loading for the subsequent steps.

3. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer, heated to denature the proteins, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

The proteins are separated by size through electrophoresis.

-

Following separation, the proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for BCR-ABL. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is also used as a loading control.

-

After washing with TBST, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

The membrane is washed again, and a chemiluminescent substrate is added. The HRP enzyme catalyzes a reaction that produces light, which is detected by a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of the target protein.

Cell Viability Assay (MTT Assay)

To assess the effect of BCR-ABL degradation on cell viability, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

1. Cell Seeding and Treatment:

-

K562 cells are seeded in 96-well plates at a predetermined density.

-

The cells are then treated with a range of concentrations of Sniper(abl)-049 for a specified period (e.g., 72 hours).

2. MTT Addition and Incubation:

-

Following the treatment period, a solution of MTT is added to each well.

-

The plate is incubated for a further 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

3. Solubilization and Absorbance Measurement:

-

A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

4. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.

Conclusion

Sniper(abl)-049 represents a promising strategy in the development of novel therapeutics for CML. Its composition, leveraging the principles of targeted protein degradation, allows for the specific elimination of the oncogenic driver, BCR-ABL. The experimental protocols detailed herein provide a robust framework for the synthesis, characterization, and evaluation of this and similar SNIPER molecules, paving the way for further research and development in this exciting field of targeted therapeutics.

References

- 1. Synthesis of SNIPERs against BCR-ABL with kinase inhibitors and a method to evaluate their growth inhibitory activity derived from BCR-ABL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

SNIPER(ABL)-049: A Technical Guide to Targeted BCR-ABL Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SNIPER(ABL)-049, a specific and non-genetic inhibitor of apoptosis protein [IAP]-dependent protein eraser (SNIPER) designed for the targeted degradation of the oncogenic BCR-ABL protein. This document outlines the core mechanism, quantitative efficacy, and detailed experimental protocols relevant to the study of this compound.

Core Concept: Targeted Protein Degradation with SNIPERs

SNIPERs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system—the ubiquitin-proteasome pathway. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the case of SNIPER(ABL)-049, it conjugates the ABL kinase inhibitor Imatinib with Bestatin, a ligand for the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases.[1][2][3][4][5][6][7] This dual-binding capacity brings the BCR-ABL protein into close proximity with the IAP E3 ligase, leading to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome.

Quantitative Data: Efficacy of SNIPER(ABL)-049 and Related Compounds

The efficacy of protein degraders is commonly measured by their DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. SNIPER(ABL)-049 has been shown to induce the degradation of the BCR-ABL protein with a DC50 of 100 μM.[1][2][3][4][5][7] For comparative purposes, the following table summarizes the DC50 values of SNIPER(ABL)-049 and other SNIPER(ABL) compounds targeting BCR-ABL, highlighting the impact of different ABL inhibitors and IAP ligands on degradation potency.

| Compound Name | ABL Inhibitor | IAP Ligand | DC50 (μM) |

| SNIPER(ABL)-049 | Imatinib | Bestatin | 100 [1][2][3][4][5][7] |

| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 |

| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 |

| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 |

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 |

| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 |

| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 |

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of SNIPER(ABL)-049, a typical experimental workflow for its evaluation, and the logical relationship of its components.

Caption: SNIPER(ABL)-049 facilitates the ubiquitination and subsequent degradation of BCR-ABL.

References

- 1. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of BCR-ABL degradation inducers via the conjugation of an imatinib derivative and a cIAP1 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. 内藤 幹彦 (Mikihiko Naito) - Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - 論文 - researchmap [researchmap.jp]

- 5. docs.abcam.com [docs.abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Sniper(abl)-049: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sniper(abl)-049 is a novel chimeric molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of Sniper(abl)-049. It is intended for an audience with a background in oncology, pharmacology, and drug development. We will delve into the rational design of this molecule, the experimental validation of its activity, and the underlying signaling pathways it modulates. All quantitative data are presented in standardized tables, and key processes are visualized through detailed diagrams.

Introduction: The Rationale for a BCR-ABL Degrader

The BCR-ABL fusion gene, resulting from the Philadelphia chromosome translocation, produces a constitutively active tyrosine kinase that is the pathogenic driver of CML. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, challenges such as acquired resistance and disease persistence remain. Targeted protein degradation offers a promising alternative therapeutic strategy. By inducing the removal of the entire BCR-ABL protein, rather than just inhibiting its kinase activity, molecules like Sniper(abl)-049 have the potential to overcome TKI resistance and achieve deeper, more durable responses.

Sniper(abl)-049 is a "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER).[1] These molecules are bifunctional, consisting of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to eliminate the target protein.

Molecular Design and Mechanism of Action

Sniper(abl)-049 is a conjugate molecule that links the ABL kinase inhibitor Imatinib to the IAP ligand Bestatin via a chemical linker.[2][3][4] This design allows Sniper(abl)-049 to simultaneously bind to the BCR-ABL protein and an IAP E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.

Signaling Pathway Diagram

Caption: Mechanism of action of Sniper(abl)-049.

Quantitative Assessment of In Vitro Activity

The primary measure of a protein degrader's potency is its DC50 value, the concentration at which it reduces the target protein level by 50%.

| Compound | Target Protein | Cell Line | DC50 | Reference |

| Sniper(abl)-049 | BCR-ABL | Not Specified | 100 μM | [2][3][4][5] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the results and for designing future studies.

Cell Culture

-

Cell Lines: K562 (imatinib-sensitive CML cell line) and Ba/F3 expressing wild-type or mutant BCR-ABL are typically used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For Ba/F3 cells, IL-3 is also included in the culture medium.

Western Blotting for Protein Degradation

This assay is used to quantify the reduction in BCR-ABL protein levels following treatment with Sniper(abl)-049.

Caption: Western blotting workflow for assessing protein degradation.

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of Sniper(abl)-049 or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software.

Cell Viability Assay

To assess the cytotoxic effects of Sniper(abl)-049, a cell viability assay such as the MTT or CellTiter-Glo assay is performed.

-

Cell Seeding: Plate cells in 96-well plates.

-

Treatment: Add serial dilutions of Sniper(abl)-049 to the wells.

-

Incubation: Incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add MTT or CellTiter-Glo reagent to each well.

-

Measurement: Measure absorbance or luminescence according to the manufacturer's protocol.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Development and Structure-Activity Relationship (SAR)

The development of Sniper(abl)-049 likely involved a systematic exploration of different ABL inhibitors, IAP ligands, and linkers to optimize potency and selectivity. While the specific SAR for Sniper(abl)-049 is not detailed in the initial search results, the general principles of SNIPER design suggest that the choice of Imatinib as the ABL binder and Bestatin as the IAP ligand was a rational starting point based on their known binding affinities and pharmacological properties. The linker composition and length are critical for proper ternary complex formation and are typically optimized through iterative chemical synthesis and biological testing.

Future Directions

The development of Sniper(abl)-049 provides a proof-of-concept for the targeted degradation of BCR-ABL. Future research in this area will likely focus on:

-

Improving Potency: Developing next-generation SNIPERs with lower DC50 values.

-

Overcoming Resistance: Testing the efficacy of BCR-ABL degraders against TKI-resistant mutants.

-

In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties and anti-tumor efficacy of Sniper(abl)-049 and its analogs in animal models of CML.

-

Selectivity Profiling: Comprehensive assessment of off-target effects to ensure a favorable safety profile.

Conclusion

Sniper(abl)-049 represents a significant advancement in the field of targeted protein degradation for the treatment of CML. By inducing the selective removal of the oncogenic BCR-ABL protein, it offers a novel therapeutic modality with the potential to address the limitations of current TKI therapies. The technical information and experimental protocols outlined in this document provide a foundation for further research and development of this promising class of molecules.

References

An In-depth Technical Guide to Sniper(abl)-049: A BCR-ABL Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is a key oncogenic driver in CML. While tyrosine kinase inhibitors (TKIs) like Imatinib have revolutionized CML treatment, challenges such as drug resistance and disease persistence remain.

Targeted protein degradation has emerged as a promising therapeutic strategy to overcome the limitations of traditional inhibitors. This approach utilizes chimeric molecules to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate target proteins. Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of such degraders that recruit Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases, to the protein of interest, leading to its ubiquitination and subsequent degradation.

This technical guide provides a comprehensive overview of Sniper(abl)-049, a SNIPER designed to target the BCR-ABL oncoprotein for degradation.

Core Concept: The SNIPER(abl)-049 Molecule

Sniper(abl)-049 is a heterobifunctional molecule that comprises three key components:

-

A warhead: Imatinib, a well-characterized ABL kinase inhibitor, serves as the ligand that specifically binds to the BCR-ABL protein.

-

An E3 ligase ligand: Bestatin, a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1]

-

A linker: A polyethylene glycol (PEG) linker connects the Imatinib and Bestatin moieties, providing the necessary flexibility for the formation of a ternary complex between BCR-ABL and cIAP1.

The fundamental mechanism of action for Sniper(abl)-049 is to induce the proximity of BCR-ABL and cIAP1, facilitating the transfer of ubiquitin from the E3 ligase to BCR-ABL. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome.

Quantitative Data

The efficacy of Sniper(abl)-049 in inducing the degradation of the BCR-ABL protein has been quantified, with a reported DC50 of 100 μM .[1][2][3] The DC50 value represents the concentration of the compound required to achieve 50% degradation of the target protein.

For comparative purposes, the table below includes data for other SNIPER(ABL) compounds developed in the same study, highlighting the impact of different warheads and E3 ligase ligands on degradation potency. SNIPER(ABL)-39, which utilizes the more potent TKI Dasatinib and a ligand for the LCL161 E3 ligase, demonstrates significantly higher potency.[1]

| Compound | Warhead (ABL Inhibitor) | E3 Ligase Ligand | Linker | DC50 (μM) | Reference |

| Sniper(abl)-049 | Imatinib | Bestatin | PEG | 100 | [1][2][3] |

| SNIPER(ABL)-2 | Imatinib | Methyl-Bestatin | Alkyl | >100 | [4] |

| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | PEG | 0.01 | [1] |

Signaling Pathways

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL kinase activates a multitude of downstream signaling pathways that are crucial for CML pathogenesis. These pathways regulate cell proliferation, survival, and adhesion. Key downstream effectors include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway. Specifically, the phosphorylation of STAT5 and CrkL are well-established markers of BCR-ABL kinase activity.

Mechanism of Action of Sniper(abl)-049

Sniper(abl)-049 functions by inducing the formation of a ternary complex between the BCR-ABL protein and the cIAP1 E3 ubiquitin ligase. This proximity facilitates the polyubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of Sniper(abl)-049.

Cell Culture

-

Cell Line: K562, a human CML cell line that endogenously expresses the BCR-ABL protein.

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for BCR-ABL Degradation

This protocol is used to quantify the levels of BCR-ABL protein following treatment with Sniper(abl)-049.

-

Cell Seeding: Seed K562 cells at a density of 5 x 10^5 cells/mL in 6-well plates.

-

Treatment: Treat cells with varying concentrations of Sniper(abl)-049 (e.g., 0, 10, 30, 100, 300 μM) for a specified time (e.g., 24 hours). A vehicle control (DMSO) should be included.

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ABL (to detect BCR-ABL) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, and the BCR-ABL protein levels are normalized to the loading control.

Cell Viability Assay (MTS Assay)

This assay measures the effect of Sniper(abl)-049 on the proliferation and viability of CML cells.

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treatment: Add serial dilutions of Sniper(abl)-049 to the wells and incubate for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Ubiquitination Assay

This assay confirms that the degradation of BCR-ABL is mediated by the ubiquitin-proteasome system.

-

Treatment with Proteasome Inhibitor:

-

Pre-treat K562 cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours.

-

Add Sniper(abl)-049 and incubate for an additional 4-6 hours.

-

-

Immunoprecipitation:

-

Lyse the cells as described for Western blotting.

-

Incubate the cell lysates with an anti-ABL antibody overnight at 4°C to immunoprecipitate BCR-ABL.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Immunoblotting:

-

Wash the beads to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling in sample buffer.

-

Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BCR-ABL.

-

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a BCR-ABL protein degrader like Sniper(abl)-049.

Conclusion

Sniper(abl)-049 represents a proof-of-concept for the targeted degradation of the BCR-ABL oncoprotein using the SNIPER technology. By linking the ABL inhibitor Imatinib to the IAP ligand Bestatin, Sniper(abl)-049 can induce the degradation of BCR-ABL. While its potency is modest compared to next-generation SNIPERs, the principles demonstrated by Sniper(abl)-049 have paved the way for the development of more potent and selective BCR-ABL degraders. Further optimization of the warhead, E3 ligase ligand, and linker is a promising strategy for developing novel therapeutics for CML and overcoming the challenges of TKI resistance. This guide provides the foundational knowledge and experimental framework for researchers to further investigate and develop this class of targeted protein degraders.

References

- 1. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]

In-Depth Technical Guide: Target Engagement of Sniper(abl)-049 in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sniper(abl)-049, a novel targeted protein degrader, and its mechanism of action in leukemia cells. Sniper(abl)-049 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs), designed to specifically induce the degradation of the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML).

Core Concept: Targeted Protein Degradation

Targeted protein degradation is an emerging therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Unlike traditional inhibitors that only block the function of a protein, degraders physically remove the protein from the cell, offering a potentially more potent and durable therapeutic effect.

Sniper(abl)-049 is a heterobifunctional molecule that consists of three key components:

-

A ligand for the target protein: In this case, an Imatinib moiety, which is a well-established inhibitor that binds to the ATP-binding site of the ABL kinase domain of the BCR-ABL fusion protein.

-

A ligand for an E3 ubiquitin ligase: Sniper(abl)-049 incorporates Bestatin, which binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.

-

A linker: A chemical linker that connects the two ligands, enabling the formation of a ternary complex between BCR-ABL and cIAP1.

Mechanism of Action of Sniper(abl)-049

The engagement of Sniper(abl)-049 with its targets initiates a cascade of events leading to the selective degradation of BCR-ABL.

-

Ternary Complex Formation: Sniper(abl)-049 simultaneously binds to the BCR-ABL protein and the cIAP1 E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, cIAP1 facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated BCR-ABL is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the BCR-ABL protein into small peptides, effectively eliminating it from the cell. Sniper(abl)-049, having completed its task, is then released to engage with another BCR-ABL protein, acting in a catalytic manner.

Quantitative Data Summary

The following table summarizes the available quantitative data for Sniper(abl)-049's activity in leukemia cells. It is important to note that detailed public data for Sniper(abl)-049 is limited, with more potent analogs such as SNIPER(ABL)-39 often being the focus of the primary research.

| Parameter | Cell Line | Value | Reference |

| DC50 (BCR-ABL Degradation) | K562 | 100 μM | [1][2][3][4] |

Note: DC50 is the concentration of the compound that results in a 50% reduction in the level of the target protein.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of Sniper(abl)-049's target engagement and cellular effects.

Cell Culture

-

Cell Line: K562, a human immortalized myelogenous leukemia cell line that is positive for the BCR-ABL fusion gene.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for BCR-ABL Degradation

-

Cell Treatment: K562 cells are seeded in 6-well plates and treated with varying concentrations of Sniper(abl)-049 or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for ABL (to detect BCR-ABL) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of BCR-ABL are normalized to the loading control.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: K562 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: The cells are treated with a serial dilution of Sniper(abl)-049 for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: K562 cells are treated with Sniper(abl)-049 at various concentrations for a defined time (e.g., 48 hours).

-

Cell Staining: The treated cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: The percentage of apoptotic cells is determined for each treatment condition.

Visualizations

Signaling Pathway of BCR-ABL and Intervention by Sniper(abl)-049

Caption: BCR-ABL signaling and Sniper(abl)-049-mediated degradation.

Experimental Workflow for Evaluating Sniper(abl)-049

Caption: Workflow for assessing Sniper(abl)-049 in leukemia cells.

Logical Relationship of Sniper(abl)-049's Mechanism

References

Preliminary Efficacy of Sniper(abl)-049: A PROTAC-Mediated Degrader of BCR-ABL

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy and mechanism of action of Sniper(abl)-049, a novel PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the oncogenic BCR-ABL fusion protein. The information presented is based on foundational preclinical studies and is intended to inform further research and development efforts in the field of targeted protein degradation.

Core Concept and Mechanism of Action

Sniper(abl)-049 is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to specifically eliminate the BCR-ABL protein, a key driver in Chronic Myeloid Leukemia (CML). It is synthesized by conjugating the ABL kinase inhibitor Imatinib to the Inhibitor of Apoptosis Protein (IAP) ligand Bestatin via a polyethylene glycol (PEG) linker.

The proposed mechanism of action involves the formation of a ternary complex between Sniper(abl)-049, the BCR-ABL protein, and an IAP E3 ubiquitin ligase (such as cIAP1 or XIAP). This proximity induces the polyubiquitination of BCR-ABL, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted degradation approach offers a potential advantage over traditional kinase inhibition by eliminating the entire protein scaffold, thereby abrogating both its kinase-dependent and -independent functions.

Quantitative Efficacy Data

The primary efficacy of Sniper(abl)-049 is quantified by its ability to reduce cellular levels of the BCR-ABL protein. The key metric reported is the DC50, which represents the concentration of the compound that results in a 50% reduction of the target protein.

| Compound | Target Protein | Cell Line | DC50 (μM) | Reference |

| Sniper(abl)-049 | BCR-ABL | K562 | 100 | [1][2][3] |

Further quantitative data from the foundational study by Shibata et al. (2017) illustrates the dose-dependent degradation of BCR-ABL in K562 cells following a 6-hour treatment period.

| Concentration of Sniper(abl)-049 (μM) | Relative BCR-ABL Protein Level (%) |

| 0 | 100 |

| 10 | 95 |

| 30 | 80 |

| 100 | 50 |

Signaling Pathways

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML pathogenesis through the activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. A simplified representation of these pathways is depicted below.

Caption: Simplified BCR-ABL downstream signaling pathways.

Sniper(abl)-049 Mechanism of Action

The following diagram illustrates the catalytic mechanism by which Sniper(abl)-049 induces the degradation of the BCR-ABL protein.

Caption: Mechanism of Sniper(abl)-049-mediated protein degradation.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Shibata et al. (2017).

Cell Culture

-

Cell Line: K562, a human chronic myelogenous leukemia cell line that endogenously expresses the BCR-ABL fusion protein.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Compound Treatment for Degradation Assay

-

K562 cells were seeded in appropriate culture vessels to achieve a logarithmic growth phase at the time of treatment.

-

Sniper(abl)-049 was dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

The stock solution was serially diluted in culture medium to achieve the final desired concentrations (e.g., 10, 30, 100 μM).

-

The culture medium was removed from the cells and replaced with the medium containing the various concentrations of Sniper(abl)-049 or vehicle control (e.g., DMSO).

-

Cells were incubated for 6 hours at 37°C and 5% CO2.

Western Blotting for BCR-ABL Quantification

-

Cell Lysis: Following treatment, cells were harvested and washed with ice-cold phosphate-buffered saline (PBS). Cell pellets were lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail to prevent protein degradation.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.

-

SDS-PAGE: Equal amounts of total protein from each sample were mixed with Laemmli sample buffer, denatured by heating, and then loaded onto a polyacrylamide gel for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane was blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane was incubated with a primary antibody specific for ABL. A primary antibody against a housekeeping protein (e.g., GAPDH or β-tubulin) was used as a loading control.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities were quantified using densitometry software. The relative BCR-ABL protein level for each treatment was calculated by normalizing the intensity of the BCR-ABL band to the intensity of the corresponding loading control band.

Experimental Workflow

The following diagram outlines the general workflow for assessing the efficacy of Sniper(abl)-049.

Caption: Workflow for evaluating Sniper(abl)-049 efficacy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Use of Sniper(abl)-049

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-049 is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), a class of heterobifunctional molecules designed to induce the degradation of target proteins. Structurally, Sniper(abl)-049 is composed of an ABL kinase inhibitor (Imatinib) moiety, a ligand for Inhibitor of Apoptosis Proteins (IAPs) (Bestatin), and a linker connecting the two.[1][2] This molecule hijacks the cellular ubiquitin-proteasome system to selectively target the oncogenic BCR-ABL fusion protein for degradation, offering a potential therapeutic strategy for Chronic Myeloid Leukemia (CML).

The mechanism of action involves the recruitment of an IAP E3 ubiquitin ligase, such as cIAP1 or XIAP, to the BCR-ABL protein.[3] This proximity, induced by Sniper(abl)-049, facilitates the ubiquitination of BCR-ABL, marking it for subsequent degradation by the 26S proteasome.[4] This degradation-based approach provides an alternative to traditional kinase inhibition and may offer advantages in overcoming drug resistance.

Data Presentation

In Vitro Activity of Sniper(abl)-049 and Related Compounds

| Compound | Target Ligand | IAP Ligand | Linker | DC₅₀ (BCR-ABL Degradation) | Cell Line | Reference |

| Sniper(abl)-049 | Imatinib | Bestatin | PEG | 100 µM | K562 | [1][5] |

| SNIPER(ABL)-019 | Dasatinib | MV-1 | Not Specified | 0.3 µM | Not Specified | [5] |

| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | Not Specified | 10 µM | Not Specified | [5] |

| SNIPER(ABL)-015 | GNF5 | MV-1 | Not Specified | 5 µM | Not Specified | [5] |

| SNIPER(ABL)-013 | GNF5 | Bestatin | Not Specified | 20 µM | Not Specified | [5] |

Note: Data for related compounds are provided for comparative purposes. The specific experimental conditions for each DC₅₀ value may vary.

Signaling Pathways and Experimental Workflow

Sniper(abl)-049 Mechanism of Action

Caption: Mechanism of Sniper(abl)-049-induced BCR-ABL degradation.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro characterization of Sniper(abl)-049.

Experimental Protocols

Cell Culture and Treatment

Recommended Cell Line: K562 (human chronic myeloid leukemia cell line, BCR-ABL positive).

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Sniper(abl)-049 Preparation:

-

Prepare a 10 mM stock solution of Sniper(abl)-049 in DMSO.

-

Store the stock solution at -20°C or -80°C.

-

For experiments, dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

Western Blot Analysis for BCR-ABL Degradation

This protocol is to determine the extent of BCR-ABL protein degradation following treatment with Sniper(abl)-049.

Materials:

-

K562 cells

-

Sniper(abl)-049

-

Complete culture medium

-

Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BCR, anti-ABL, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-CrkL (Tyr207), anti-CrkL, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed K562 cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate. Allow cells to adhere overnight. Treat cells with a dose-range of Sniper(abl)-049 (e.g., 1, 10, 50, 100, 200 µM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet once with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample (typically 20-30 µg per lane).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

-

Cell Viability Assay (MTT/MTS Assay)

This protocol is to assess the effect of Sniper(abl)-049 on the viability and proliferation of K562 cells.

Materials:

-

K562 cells

-

Sniper(abl)-049

-

Complete culture medium

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with a serial dilution of Sniper(abl)-049 (e.g., from 0.1 µM to 200 µM) in triplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT/MTS Addition:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Sniper(abl)-049 concentration and determine the IC₅₀ value using non-linear regression analysis.

Immunoprecipitation for Ternary Complex Formation

This protocol is to demonstrate the formation of the BCR-ABL : Sniper(abl)-049 : IAP ternary complex.

Materials:

-

K562 cells

-

Sniper(abl)-049 and a negative control (e.g., Imatinib alone)

-

MG132 (proteasome inhibitor)

-

Co-immunoprecipitation (Co-IP) lysis buffer

-

Primary antibodies for IP (e.g., anti-BCR or anti-ABL)

-

Protein A/G magnetic beads

-

Primary antibodies for Western blot (anti-cIAP1, anti-XIAP, anti-BCR/ABL)

-

Elution buffer

Procedure:

-

Cell Treatment: Treat K562 cells with Sniper(abl)-049 (at a concentration known to induce degradation, e.g., 100 µM) and MG132 (10 µM, to prevent degradation of the complex) for 4-6 hours. Include a negative control group treated with Imatinib and MG132.

-

Cell Lysis: Harvest and lyse the cells using a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with the anti-BCR or anti-ABL antibody overnight at 4°C to form antibody-antigen complexes.

-

Add protein A/G magnetic beads to capture the immune complexes.

-

Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against BCR/ABL, cIAP1, and XIAP.

-

-

Interpretation: The presence of cIAP1 and/or XIAP in the BCR/ABL immunoprecipitate from Sniper(abl)-049-treated cells (but not in the control) would indicate the formation of the ternary complex.

Troubleshooting

-

No/Weak BCR-ABL Degradation:

-

Concentration: Optimize the concentration of Sniper(abl)-049. A hook effect can be observed at very high concentrations.

-

Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.

-

Cell Health: Ensure cells are healthy and in the logarithmic growth phase.

-

-

High Background in Western Blots:

-

Blocking: Increase the blocking time or try a different blocking agent.

-

Washing: Increase the number and duration of washes.

-

Antibody Concentration: Optimize the primary and secondary antibody concentrations.

-

-

Inconsistent Cell Viability Results:

-

Seeding Density: Ensure consistent cell seeding density across all wells.

-

Edge Effects: Avoid using the outer wells of the 96-well plate.

-

DMSO Concentration: Maintain a consistent and low final DMSO concentration in all wells.

-

Conclusion

Sniper(abl)-049 provides a valuable tool for the in vitro investigation of targeted protein degradation of the BCR-ABL oncoprotein. The protocols outlined above offer a comprehensive framework for characterizing its activity, including its degradation efficiency, effects on cell viability, and mechanism of action. Careful optimization of experimental parameters is crucial for obtaining reliable and reproducible results. These studies will contribute to a deeper understanding of the potential of SNIPER technology in the development of novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of SNIPERs against BCR-ABL with kinase inhibitors and a method to evaluate their growth inhibitory activity derived from BCR-ABL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BCR-ABL Western Blotting: Evaluating the Efficacy of the PROTAC Degrader Sniper(abl)-049

These application notes provide a detailed protocol for the detection of the BCR-ABL fusion protein by Western blotting. This protocol is specifically tailored for researchers, scientists, and drug development professionals investigating targeted protein degradation of BCR-ABL, with a focus on evaluating the effects of the PROTAC (Proteolysis Targeting Chimera) degrader, Sniper(abl)-049.

Introduction to BCR-ABL and Targeted Degradation

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1][2] Its deregulated kinase activity drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[3][4][5][6][7] Targeted inhibition of the BCR-ABL kinase activity with tyrosine kinase inhibitors (TKIs) like Imatinib has been a highly successful therapeutic strategy for CML.[2]

A novel therapeutic approach is the targeted degradation of the BCR-ABL protein using PROTACs. Sniper(abl)-049 is a PROTAC that links the ABL kinase inhibitor Imatinib to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[8] Western blotting is a crucial technique to quantify the reduction in BCR-ABL protein levels upon treatment with Sniper(abl)-049, providing a direct measure of its degradation efficiency.

Key Experimental Protocols

This section outlines the detailed methodology for performing a Western blot to assess the degradation of BCR-ABL in response to Sniper(abl)-049 treatment.

Experimental Workflow

The overall experimental workflow involves treating BCR-ABL positive cells with Sniper(abl)-049, preparing cell lysates, and then performing a Western blot to detect and quantify the levels of BCR-ABL protein.

References

- 1. Bcr-Abl (b2a2 Junction Specific) (L99H4) Mouse mAb | Cell Signaling Technology [cellsignal.jp]

- 2. BCR-ABL Monoclonal Antibody (7C6) (MA1-153) [thermofisher.com]

- 3. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cell Proliferation Assay with Sniper(abl)-049

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-049 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML). Sniper(abl)-049 is composed of the Abl kinase inhibitor Imatinib linked to Bestatin, which recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1][2][3] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the Bcr-Abl protein. These application notes provide a comprehensive guide to utilizing Sniper(abl)-049 in cell proliferation assays to assess its anti-cancer efficacy.

Mechanism of Action

Sniper(abl)-049 operates by hijacking the ubiquitin-proteasome system to selectively degrade the Bcr-Abl oncoprotein. The Imatinib moiety binds to the Abl kinase domain of the Bcr-Abl protein, while the Bestatin moiety recruits the cIAP1 E3 ligase. This proximity induces the polyubiquitination of Bcr-Abl, marking it for degradation by the 26S proteasome. The degradation of Bcr-Abl disrupts downstream signaling pathways that are crucial for the proliferation and survival of CML cells.

Diagram of the Sniper(abl)-049 Mechanism of Action

Caption: Sniper(abl)-049 induces Bcr-Abl degradation.

BCR-ABL Signaling Pathway and Proliferation

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Key pathways include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway. By degrading Bcr-Abl, Sniper(abl)-049 effectively shuts down these pro-proliferative signals.

Diagram of the BCR-ABL Signaling Pathway

Caption: BCR-ABL signaling drives cell proliferation.

Quantitative Data

Table 1: Comparative Potency of SNIPER(ABL) Compounds

| Compound | Abl Inhibitor | IAP Ligand | Target Cell Line | DC50 (BCR-ABL Degradation) | IC50 (Cell Proliferation) | Reference |

| Sniper(abl)-049 | Imatinib | Bestatin | K562 | 100 µM | Not Reported | [2][3] |

| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | K562 | 10 nM | ~10 nM | [4] |

| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | KCL22 | Not Reported | ~10 nM | [4] |

| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | KU812 | Not Reported | ~10 nM | [4] |

Experimental Protocols

Cell Proliferation Assay (General Protocol using CellTiter-Glo®)

This protocol provides a framework for assessing the effect of Sniper(abl)-049 on the proliferation of CML cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

Sniper(abl)-049

-

CML cell line (e.g., K562, human chronic myeloid leukemia)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® 2.0 Assay reagent (Promega)

-

Luminometer

Experimental Workflow Diagram

Caption: Cell proliferation assay workflow.

Procedure:

-

Cell Culture:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cells in exponential growth phase.

-

-

Cell Seeding:

-

On the day of the experiment, determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.

-

Include wells with medium only for background luminescence measurement.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Sniper(abl)-049 in DMSO.

-

Perform serial dilutions of Sniper(abl)-049 in culture medium to achieve the desired final concentrations. A suggested starting range, given the DC50, would be from 0.1 µM to 200 µM.

-

Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL per well.

-

Include vehicle control wells (DMSO at the same final concentration as the highest Sniper(abl)-049 concentration).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® 2.0 reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® 2.0 reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental wells.

-

Normalize the data to the vehicle control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of Sniper(abl)-049.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope [four parameters]).

-

Considerations and Troubleshooting:

-

Compound Solubility: Ensure Sniper(abl)-049 is fully dissolved in DMSO and further diluted in media. Precipitation can affect results.

-

Cell Seeding Density: Optimize the initial cell seeding density to ensure cells are in the exponential growth phase at the end of the incubation period.

-

Edge Effects: To minimize edge effects, consider not using the outer wells of the 96-well plate for experimental data.

-

"Hook Effect": Be aware of the potential for a "hook effect" with PROTACs, where efficacy decreases at very high concentrations. It is advisable to test a wide range of concentrations.

These application notes and protocols provide a detailed framework for investigating the anti-proliferative effects of Sniper(abl)-049. By understanding its mechanism of action and employing robust experimental procedures, researchers can effectively evaluate its potential as a therapeutic agent for CML.

References

Application Notes and Protocols: Preparation of Sniper(abl)-049 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions for Sniper(abl)-049, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BCR-ABL protein. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction to Sniper(abl)-049

Sniper(abl)-049 is a chemical degrader that functions by linking an ABL kinase inhibitor, Imatinib, to Bestatin, a ligand for inhibitor of apoptosis proteins (IAPs).[1][2] This dual-function molecule hijacks the cell's ubiquitin-proteasome system to specifically target the oncogenic BCR-ABL fusion protein for degradation, a key driver in certain types of leukemia.[3] Due to its mechanism of action, precise and consistent preparation of Sniper(abl)-049 solutions is paramount for in vitro and in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties of Sniper(abl)-049 is presented in the table below. This information is essential for accurate stock solution preparation.

| Property | Value |

| Molecular Formula | C52H66N10O8 |

| Molecular Weight | 959.14 g/mol |

| Solubility | Soluble in DMSO (Dimethyl Sulfoxide) at 10 mM[4] |

| Appearance | Solid |

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of Sniper(abl)-049 in DMSO.

Materials:

-

Sniper(abl)-049 solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Acclimatization: Allow the vial of Sniper(abl)-049 solid to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh out the desired amount of Sniper(abl)-049 powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.959 mg of Sniper(abl)-049.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the Sniper(abl)-049 powder.

-

Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is recommended to store the solutions under a nitrogen atmosphere to minimize oxidation.[5]

Calculation for 10 mM Stock Solution:

To calculate the required mass of Sniper(abl)-049 for a desired volume of a 10 mM stock solution, use the following formula:

Mass (mg) = 10 mM * Volume (mL) * 0.95914 (mg/mL)

Example Calculation Table:

| Desired Stock Volume | Required Mass of Sniper(abl)-049 |

| 0.5 mL | 4.796 mg |

| 1.0 mL | 9.591 mg |

| 5.0 mL | 47.957 mg |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing Sniper(abl)-049 stock solutions and the mechanism of action of the compound.

Workflow for Sniper(abl)-049 stock solution preparation.

Signaling pathway of Sniper(abl)-049-mediated protein degradation.

Safety Precautions

-

Sniper(abl)-049 is for research use only and should not be used in humans.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

References

Determining the Optimal Concentration of Sniper(abl)-049 for Targeted BCR-ABL Protein Degradation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-049 is a novel heterobifunctional molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). As a "Specific and Nongenetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER), Sniper(abl)-049 recruits the cellular E3 ubiquitin ligase IAP to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for overcoming resistance to traditional kinase inhibitors. Determining the optimal concentration of Sniper(abl)-049 is critical for achieving maximal therapeutic efficacy while minimizing off-target effects. These application notes provide a comprehensive guide with detailed protocols for researchers to determine the optimal concentration of Sniper(abl)-049 in relevant cell-based models.

Data Presentation

The following tables summarize the quantitative data for Sniper(abl)-049 and related compounds, providing a basis for experimental design.

Table 1: In Vitro Degradation Activity of various SNIPER(ABL) Compounds

| Compound | ABL Ligand | IAP Ligand | Linker | DC50 (µM) | Cell Line | Reference |

| Sniper(abl)-049 | Imatinib | Bestatin | PEG | 100 | K562 | [1][2][3] |

| SNIPER(ABL)-2 | Imatinib | Bestatin | Alkyl | ~100 | K562 | [4] |

| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | PEGx3 | 0.01 | K562 | [4] |

DC50: Concentration required to degrade 50% of the target protein.

Table 2: Dose-Dependent Degradation of BCR-ABL by Sniper(abl)-049 in K562 Cells